1-(3-Ethyloxolan-3-yl)piperazine
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Overview
Description
1-(3-Ethyloxolan-3-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyloxolan-3-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using commercially available starting materials and reagents. The process involves the use of 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyloxolan-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonium salts under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-(3-Ethyloxolan-3-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Ethyloxolan-3-yl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction can lead to hyperpolarization of nerve endings, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethyloxetan-3-yl)piperazine: Similar structure but with an oxetan ring instead of an oxolan ring.
1-(1-Methylpiperidin-4-yl)piperazine: Another piperazine derivative with different substituents.
Uniqueness
1-(3-Ethyloxolan-3-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyloxolan group differentiates it from other piperazine derivatives, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(3-ethyloxolan-3-yl)piperazine |
InChI |
InChI=1S/C10H20N2O/c1-2-10(3-8-13-9-10)12-6-4-11-5-7-12/h11H,2-9H2,1H3 |
InChI Key |
BALKCUWRNGASDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC1)N2CCNCC2 |
Origin of Product |
United States |
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